molecular formula C10H14FNO B1386576 3-Fluoro-4-isobutoxyaniline CAS No. 500015-24-7

3-Fluoro-4-isobutoxyaniline

Cat. No.: B1386576
CAS No.: 500015-24-7
M. Wt: 183.22 g/mol
InChI Key: FIVDKGMTJVSMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-isobutoxyaniline is an organic compound with the molecular formula C10H14FNO It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the third position and an isobutoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isobutoxyaniline typically involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative followed by reduction. One common method includes:

    Nucleophilic Substitution: Starting with 3-fluoro-4-nitroanisole, the isobutoxy group is introduced via a nucleophilic substitution reaction using isobutanol under basic conditions.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-isobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: The compound can be further reduced to form more substituted aniline derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: More substituted aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

3-Fluoro-4-isobutoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isobutoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance the compound’s binding affinity and specificity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

    3-Fluoroaniline: Lacks the isobutoxy group, making it less hydrophobic and potentially less bioactive.

    4-Isobutoxyaniline: Lacks the fluorine atom, which may reduce its binding affinity and specificity in biological systems.

    3-Fluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group, which can influence its chemical reactivity and biological activity.

Uniqueness: 3-Fluoro-4-isobutoxyaniline is unique due to the combined presence of both the fluorine atom and the isobutoxy group, which confer distinct electronic and steric properties

Properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVDKGMTJVSMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651874
Record name 3-Fluoro-4-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500015-24-7
Record name 3-Fluoro-4-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-isobutoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-isobutoxyaniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-isobutoxyaniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-isobutoxyaniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-isobutoxyaniline
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-isobutoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.